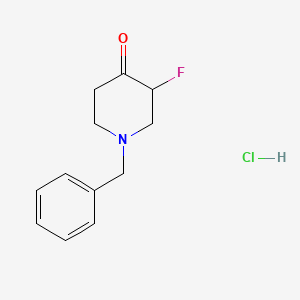

1-Benzyl-3-fluoropiperidin-4-one hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-benzyl-3-fluoropiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNJMIBZRDTHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)F)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Halogenation-Fluorination Exchange

A common approach to introducing fluorine into piperidine derivatives involves halogen-fluorine exchange. For 1-benzyl-3-fluoropiperidin-4-one, this could entail:

-

Synthesis of 3-Chloropiperidin-4-one Intermediate :

-

Fluorination via Metal Fluorides :

Key Challenges :

-

Competing elimination reactions may occur, necessitating strict temperature control.

-

Residual chloride impurities require multiple washing steps with deionized water.

Reductive Amination with Fluorinated Building Blocks

Fluorinated Aldehyde Condensation

This method leverages fluorinated precursors to construct the piperidine ring:

-

Synthesis of 3-Fluoropiperidin-4-one :

-

Hydrochloride Salt Formation :

Advantages :

-

Avoids late-stage fluorination, reducing side reactions.

Cyclization of Fluorinated β-Keto Amides

Dieckmann Cyclization Strategy

A Dieckmann cyclization approach could be adapted from methods used for non-fluorinated analogs:

-

Synthesis of N-Benzyl-β-ketoamide Precursor :

-

Reacting benzylamine with ethyl 3-fluoroacetoacetate in acetonitrile under basic conditions (e.g., K₂CO₃).

-

-

Intramolecular Cyclization :

-

Heating the β-ketoamide in toluene with p-TsOH (acid catalyst) at 110°C for 8–12 hours.

-

Yield: 55–65%, with 85–90% purity before purification.

-

Optimization Notes :

-

Fluorine’s electron-withdrawing effect accelerates cyclization but may reduce intermediate stability.

-

Acidic workup (HCl) directly converts the cyclized product to the hydrochloride salt.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Halogenation-Fluorination | 60–75 | 90–95 | High atom economy | Requires toxic chlorinating agents |

| Reductive Amination | 65–70 | 85–90 | Scalable, fewer side reactions | Limited fluorinated precursor availability |

| Dieckmann Cyclization | 55–65 | 80–85 | Direct hydrochloride formation | Sensitive to moisture and temperature |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

1-Benzyl-3-fluoropiperidin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base under basic conditions.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-fluoropiperidin-4-one hydrochloride has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Studies: The compound is used in studies investigating the effects of fluorinated piperidine derivatives on biological systems.

Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is not well-documented. as a piperidine derivative, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the fluorine atom may enhance its binding affinity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-benzyl-3-fluoropiperidin-4-one hydrochloride with key analogs based on structural features, physicochemical properties, and research applications.

Structural Analogues and Substitution Patterns

Key Observations :

- Substituent Effects: The fluorine atom in the target compound provides distinct electronic effects compared to methyl or ester groups in analogs.

- Functional Group Additions : The ethoxycarbonyl group in 1-benzyl-3-carboethoxy-4-piperidone HCl hydrate introduces ester functionality, which may improve solubility but reduce blood-brain barrier penetration compared to the fluorine-substituted analog .

Physicochemical and Pharmacological Comparisons

- Lipophilicity : Fluorine substitution moderately increases logP compared to methyl or ester analogs, balancing solubility and membrane permeability .

- Stability: Fluorinated piperidines generally exhibit higher oxidative stability than non-fluorinated derivatives, as seen in accelerated degradation studies .

- Toxicity: Limited toxicological data exist for 1-benzyl-3-fluoropiperidin-4-one HCl, but related benzyl-piperidine compounds (e.g., benzyl 4-aminopiperidine-1-carboxylate) show undefined toxicity profiles, necessitating caution in handling .

Research and Application Trends

- Synthetic Utility : The target compound’s fluorine atom makes it a preferred intermediate for radiofluorination in positron emission tomography (PET) tracer development, unlike methyl or ester analogs .

- Biological Activity : Analogs like 4-(4-benzylpiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one HCl (CAS 1234-01-1) demonstrate serotonin receptor affinity, suggesting structural flexibility for CNS-targeted drug design .

Biologische Aktivität

Overview

1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the piperidinone class, characterized by a piperidine ring with a ketone and a fluorine substituent, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 232.69 g/mol. The presence of the fluorine atom at the 3-position of the piperidine ring is significant as it can enhance lipophilicity and alter the compound's reactivity compared to other derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atom enhances hydrogen bonding capabilities, potentially increasing binding affinity to proteins and enzymes involved in various biochemical pathways. This interaction can lead to modulation of cellular functions, including:

- Antimicrobial Activity : Some studies have indicated that piperidinone derivatives exhibit antimicrobial properties, likely through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Cytotoxic Effects : Research has shown that related compounds can induce apoptosis in cancer cells, suggesting potential applications in oncology.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperidinone derivatives, including this compound. The results demonstrated significant activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Cytotoxic Evaluation

In vitro cytotoxicity assays were performed using HeLa and K562 cell lines to assess the compound's effects on cell viability. The results showed that at concentrations of 10 µM and higher, there was a notable reduction in cell viability compared to control groups treated with Doxorubicin, a known chemotherapeutic agent. The calculated IC50 values suggested that this compound possesses significant cytotoxic properties against cancer cells .

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 1 | 90 |

| HeLa | 10 | 70 |

| HeLa | 100 | 40 |

| K562 | 1 | 95 |

| K562 | 10 | 60 |

| K562 | 100 | 30 |

Case Study: Anticancer Properties

In a recent study focusing on the anticancer properties of piperidinone derivatives, researchers synthesized several analogs, including this compound. These compounds were tested for their ability to inhibit tumor growth in xenograft models. Results indicated that this compound significantly slowed tumor progression compared to untreated controls, highlighting its potential as an anticancer agent .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study examined modifications on the benzyl and piperidine moieties of related compounds. It was found that substituents at specific positions on the benzyl ring could enhance biological activity. This information is crucial for guiding future synthetic efforts aimed at optimizing efficacy and reducing toxicity .

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as:

- Cyanidation/Nitrile Reduction/Cyclization : Reacting 4-chlorobutyryl chloride with sodium cyanide and benzyl chloride to form intermediates, followed by cyclization and fluorination .

- Ester Hydrolysis/Decarboxylation : Starting from 1-benzyl-3-carbethoxy-4-piperidone hydrochloride, hydrolysis removes the ester group, and decarboxylation yields the target compound .

- Key intermediates include benzyl chloride derivatives and fluorinated precursors. Purification via recrystallization (using ethanol/water mixtures) is recommended to isolate the hydrochloride salt .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., benzyl, fluorine, and ketone groups). For example, the fluorinated piperidine ring shows distinct splitting patterns in H NMR .

- High-Performance Liquid Chromatography (HPLC) : Purity analysis (>97% by HPLC) ensures minimal impurities, critical for pharmacological studies .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 225.72 for the free base) validate the molecular formula (CHNO·HCl) .

Q. What safety protocols are mandatory for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Storage : Keep in a sealed, dry container at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and selectivity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve fluorination efficiency.

- Temperature Control : Maintain 0–5°C during fluorination to minimize side reactions .

- Catalyst Screening : Test Lewis acids (e.g., BF·EtO) to accelerate cyclization .

- Yield Tracking : Use TLC or inline IR spectroscopy to monitor reaction progress .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Compare NMR, MS, and IR data to resolve ambiguities (e.g., distinguishing hydrate vs. anhydrous forms) .

- X-ray Crystallography : Resolve conflicting NOE (Nuclear Overhauser Effect) data by determining the crystal structure .

- Isotopic Labeling : Use F NMR to confirm fluorine positioning in the piperidine ring .

Q. What factors influence the compound’s stability, and how can degradation be monitored?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the ketone group under acidic/alkaline conditions or photodegradation .

- Stability Testing :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) .

- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., benzyl alcohol or fluorinated byproducts) .

- Storage Recommendations : Lyophilize the compound for long-term stability .

Q. What experimental designs are robust for evaluating biological activity while ensuring reproducibility?

- Methodological Answer :

- In Vitro Assays :

- Receptor Binding Studies : Screen against GPCRs (e.g., opioid or serotonin receptors) using radioligand displacement assays .

- Enzyme Inhibition : Test acetylcholinesterase or kinase inhibition via fluorometric assays .

- Dose-Response Curves : Use 3–5 logarithmic concentrations to calculate IC/EC values.

- Positive Controls : Include known active compounds (e.g., alfentanil for opioid receptor studies) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.